Cas no 1804482-13-0 (3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine)

3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine is a versatile heterocyclic compound with significant synthetic utility. It features a trifluoromethyl group and a trifluoromethoxy group, enhancing its reactivity and stability. The presence of an amino group and an iodo group provides a rich platform for further functionalization, making it a valuable intermediate in organic synthesis. This compound is well-suited for applications in pharmaceuticals, agrochemicals, and materials science.
3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine structure
1804482-13-0 structure
商品名:3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine
CAS番号:1804482-13-0
MF:C8H5F6IN2O
メガワット:386.03299498558
CID:4836732

3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine
    • インチ: 1S/C8H5F6IN2O/c9-7(10,11)5-4(18-8(12,13)14)1-3(2-16)6(15)17-5/h1H,2,16H2
    • InChIKey: BHSZCUQOYRRPTF-UHFFFAOYSA-N
    • ほほえんだ: IC1=C(CN)C=C(C(C(F)(F)F)=N1)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 9
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 284
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 48.1

3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029090017-1g
3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine
1804482-13-0 97%
1g
$1,504.90 2022-04-02

3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine 関連文献

3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridineに関する追加情報

Introduction to 3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine (CAS No. 1804482-13-0)

3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine (CAS No. 1804482-13-0) is a highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include an aminomethyl group, an iodine substituent, and trifluoromethoxy and trifluoromethyl functional groups. These properties make it a valuable intermediate in the synthesis of various bioactive molecules and drug candidates.

The aminomethyl group in 3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine plays a crucial role in enhancing the compound's reactivity and functional versatility. This group can readily participate in various chemical reactions, such as reductive amination, acylation, and alkylation, making it an attractive starting material for the synthesis of complex organic molecules. The presence of the aminomethyl group also allows for the introduction of additional functional groups, which can be tailored to achieve specific biological activities or pharmacological properties.

The iodine substituent is another key feature of this compound. Iodine is known for its high atomic mass and electron-withdrawing properties, which can significantly influence the electronic structure and reactivity of the molecule. In medicinal chemistry, iodinated compounds are often used as radiolabeling agents or as intermediates in the synthesis of radiopharmaceuticals. The iodine substituent in 3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine can be readily replaced by other functional groups through various substitution reactions, such as nucleophilic substitution or cross-coupling reactions.

The trifluoromethoxy and trifluoromethyl groups are fluorinated functional groups that contribute to the compound's unique properties. Fluorinated compounds are known for their enhanced metabolic stability, lipophilicity, and biological activity. The trifluoromethoxy group is particularly interesting because it can modulate the electronic properties of the molecule and influence its interaction with biological targets. Similarly, the trifluoromethyl group is known for its strong electron-withdrawing effect and can significantly enhance the lipophilicity of the molecule.

Recent research has highlighted the potential applications of 3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine in various therapeutic areas. For instance, studies have shown that compounds with similar structural features exhibit potent antiviral activity against a range of viral pathogens, including influenza and HIV. The presence of the aminomethyl, iodine, trifluoromethoxy, and trifluoromethyl groups may contribute to the compound's ability to inhibit viral replication or interfere with viral entry into host cells.

In addition to antiviral applications, 3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine has also been explored for its potential use in cancer therapy. Research has demonstrated that fluorinated pyridines can exhibit selective cytotoxicity against cancer cells while sparing normal cells. The unique combination of functional groups in this compound may enhance its ability to target specific cancer pathways or improve its pharmacokinetic properties.

The synthetic accessibility of 3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine is another factor that contributes to its significance in pharmaceutical research. Various synthetic routes have been developed to efficiently prepare this compound on both laboratory and industrial scales. These synthetic methods often involve multistep processes that include halogenation, fluorination, and functional group manipulation. The ability to synthesize this compound efficiently and reproducibly makes it a valuable tool for drug discovery and development.

In conclusion, 3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine (CAS No. 1804482-13-0) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, including the aminomethyl, iodine, trifluoromethoxy, and trifluoromethyl groups, make it an attractive starting material for the synthesis of bioactive molecules with diverse therapeutic applications. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the field.

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